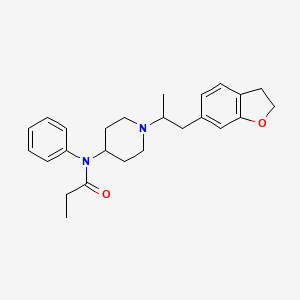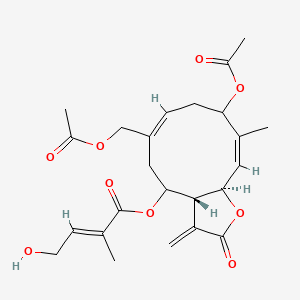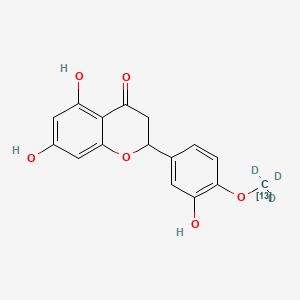
N-(6-APDB) Fentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It is regulated as a Schedule I compound in the United States.
- This compound is intended for research and forensic applications .
N-(6-APDB) Fentanyl: is an analytical reference standard categorized as a benzofuran and is structurally similar to known opioids.
Métodos De Preparación
Synthetic Routes: The synthetic route for N-(6-APDB) Fentanyl involves the modification of the fentanyl structure by introducing a benzofuran ring at the N-terminus.
Reaction Conditions: Specific reaction conditions and industrial production methods are not widely documented in the public domain. research laboratories may use variations of established fentanyl synthesis protocols.
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s regulatory status.
Análisis De Reacciones Químicas
Reactions: N-(6-APDB) Fentanyl can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions likely involve standard reagents used in organic synthesis, such as reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophilic substitution conditions.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and the starting materials used.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study N-(6-APDB) Fentanyl to understand its chemical properties, reactivity, and potential modifications.
Biology: Investigations may explore its interactions with biological systems, including receptors and enzymes.
Medicine: Although not approved for medical use, research may uncover potential therapeutic applications or adverse effects.
Industry: Forensic laboratories use it as a reference standard for identifying and quantifying fentanyl analogs.
Mecanismo De Acción
Targets: N-(6-APDB) Fentanyl likely interacts with opioid receptors (μ, δ, and κ) in the central nervous system.
Pathways: Activation of these receptors modulates pain perception, respiratory depression, and other physiological responses.
Comparación Con Compuestos Similares
Similar Compounds: Other fentanyl analogs, such as N-(6-APB) Fentanyl, share structural features but differ in substituents or functional groups.
Uniqueness: N-(6-APDB) Fentanyl’s benzofuran moiety distinguishes it from other fentanyl derivatives.
Propiedades
Fórmula molecular |
C25H32N2O2 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-[1-[1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H32N2O2/c1-3-25(28)27(22-7-5-4-6-8-22)23-11-14-26(15-12-23)19(2)17-20-9-10-21-13-16-29-24(21)18-20/h4-10,18-19,23H,3,11-17H2,1-2H3 |
Clave InChI |
FCKLMVPDFBDMDA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC3=C(CCO3)C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B10817360.png)
![4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)
![2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine](/img/structure/B10817379.png)

![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![(1R,2R,13S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B10817399.png)
![(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)


![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)


